![molecular formula C18H22N4O2S B186908 N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide CAS No. 3217-65-0](/img/structure/B186908.png)
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide, commonly known as DMAPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMAPS is a sulfonamide derivative that possesses unique properties, making it a promising candidate for use in various scientific studies.
作用機序
DMAPS exerts its pharmacological effects through the inhibition of various enzymes, including carbonic anhydrase and cholinesterases. The compound binds to the active site of these enzymes, preventing their normal function and leading to a reduction in their activity. This inhibition can have various physiological effects, including reducing inflammation and improving cognitive function.
生化学的および生理学的効果
DMAPS has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been investigated for its potential to reduce inflammation, improve cognitive function, and inhibit tumor growth. DMAPS has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the significant advantages of using DMAPS in scientific research is its potent inhibitory activity against various enzymes. This property makes it a useful tool for investigating the role of these enzymes in various biological processes. However, one of the limitations of using DMAPS is its potential toxicity, which may limit its use in some studies.
将来の方向性
There are several future directions for research involving DMAPS. One potential area of investigation is the compound's potential as an anti-inflammatory agent. Further studies are needed to determine the efficacy of DMAPS in reducing inflammation in vivo. Another area of research is investigating the compound's potential as an anticancer agent. DMAPS has been shown to inhibit tumor growth in preclinical studies, and further research is needed to determine its potential in cancer treatment. Additionally, future studies may investigate the potential use of DMAPS in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
合成法
DMAPS can be synthesized using a straightforward method that involves the reaction between 4-(dimethylaminomethylideneamino)benzenesulfonyl chloride and N,N-dimethylmethanimidamide. The reaction takes place in the presence of a base, such as triethylamine, and yields DMAPS as a white solid product.
科学的研究の応用
DMAPS has been extensively studied for its potential use in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry. The compound has been shown to possess potent inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. DMAPS has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
特性
CAS番号 |
3217-65-0 |
|---|---|
製品名 |
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide |
分子式 |
C18H22N4O2S |
分子量 |
358.5 g/mol |
IUPAC名 |
N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C18H22N4O2S/c1-21(2)13-19-15-5-9-17(10-6-15)25(23,24)18-11-7-16(8-12-18)20-14-22(3)4/h5-14H,1-4H3 |
InChIキー |
XTFUZNKOLZFZEW-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N=CN(C)C |
正規SMILES |
CN(C)C=NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
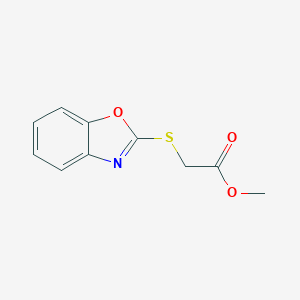
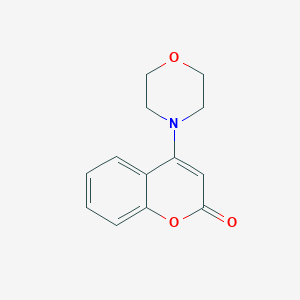
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
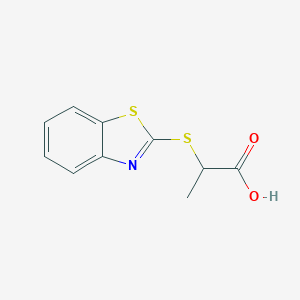
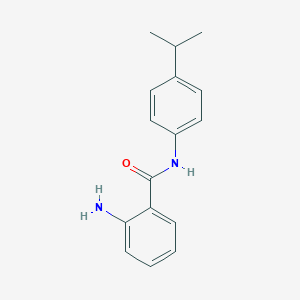
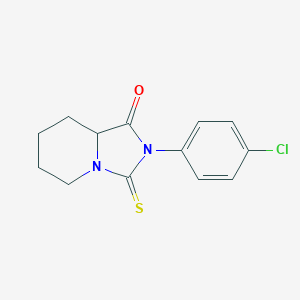
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)
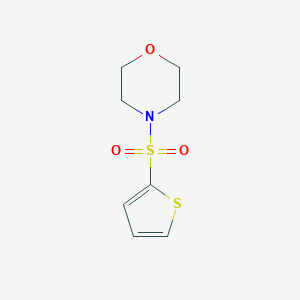
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)
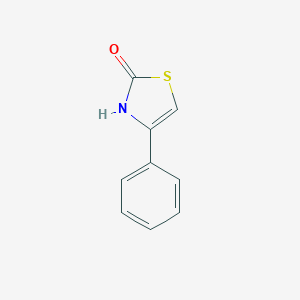
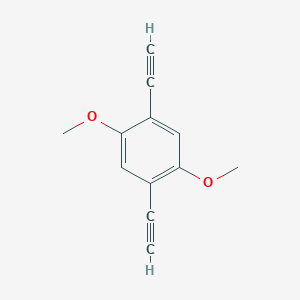
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)